N-Acetyl Desethyl Chloroquine-d4

Stable Isotope-Labeled Internal Standard Isotopic Purity LC-MS Bioanalysis

N-Acetyl Desethyl Chloroquine-d4 (CAS 1216619-20-3) is a deuterium-labeled derivative of N-acetyl desethylchloroquine, a minor plasma and urinary metabolite of the antimalarial drug chloroquine. It is intended for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) methods for the accurate quantification of the unlabeled N-acetyl desethylchloroquine metabolite in biological matrices.

Molecular Formula C18H24ClN3O
Molecular Weight 337.9 g/mol
Cat. No. B565013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Desethyl Chloroquine-d4
SynonymsN-[4-[(7-Chloro-4-quinolinyl)amino]pentyl]-N-ethyl-acetamide-d4;  N-Acetyl(mono)desthylchloroquine; 
Molecular FormulaC18H24ClN3O
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C
InChIInChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2
InChIKeyHGDLFXICTKRYJP-LHJLJATRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Desethyl Chloroquine-d4 – Stable Isotope-Labeled Minor Metabolite of Chloroquine for Quantitative LC-MS Bioanalysis


N-Acetyl Desethyl Chloroquine-d4 (CAS 1216619-20-3) is a deuterium-labeled derivative of N-acetyl desethylchloroquine, a minor plasma and urinary metabolite of the antimalarial drug chloroquine [1]. It is intended for use as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) methods for the accurate quantification of the unlabeled N-acetyl desethylchloroquine metabolite in biological matrices [2]. The compound carries four deuterium atoms located on the pentyl carbon chain, providing a mass increment of +4 Da relative to the unlabeled analyte without altering its chromatographic behavior or ionization efficiency . Its primary value derives from its ability to correct for variable sample preparation recovery, matrix-induced ion suppression or enhancement, and instrument drift during quantitative bioanalytical workflows.

Why Unlabeled N-Acetyl Desethylchloroquine or Alternative Chloroquine-d4 Metabolite Standards Cannot Be Simply Interchanged for Quantitative N-Acetyl Desethyl Chloroquine-d4 LC-MS Assays


Substituting N-Acetyl Desethyl Chloroquine-d4 with unlabeled N-acetyl desethylchloroquine or other deuterated chloroquine metabolite internal standards (e.g., desethylchloroquine-d4, didesethyl chloroquine-d4) introduces quantifiable inaccuracies in bioanalytical methods. Unlabeled analogs cannot correct for matrix effects or sample preparation losses because they co-elute with the endogenous analyte and lack a distinguishable mass, rendering isotope dilution mass spectrometry impossible [1]. Alternative deuterated standards, while offering distinct mass signatures, exhibit divergent physicochemical properties such as retention time, ionization efficiency, and extraction recovery due to structural differences in the side chain (e.g., presence or absence of an acetyl group), thereby failing to accurately mimic the target analyte's behavior throughout the analytical workflow [2]. The use of N-Acetyl Desethyl Chloroquine-d4, as the direct stable isotope-labeled counterpart of the minor metabolite N-acetyl desethylchloroquine, is therefore essential to achieve the regulatory-grade accuracy, precision, and recovery demanded by validated bioanalytical methods.

Product-Specific Quantitative Evidence Guide: N-Acetyl Desethyl Chloroquine-d4 Versus Closest Analogs and Internal Standard Alternatives


Isotopic Purity and Deuterium Incorporation: N-Acetyl Desethyl Chloroquine-d4 (≥99% Deuterated Forms d1-d4) vs. Unlabeled N-Acetyl Desethylchloroquine

N-Acetyl Desethyl Chloroquine-d4 is supplied with a vendor-specified purity of ≥99% deuterated forms (d1-d4), confirming high isotopic enrichment essential for its use as a stable isotope-labeled internal standard . In contrast, unlabeled N-acetyl desethylchloroquine possesses a natural isotopic abundance (~0.015% deuterium), precluding its use as an SIL-IS for isotope dilution mass spectrometry. The high isotopic enrichment of the -d4 compound ensures minimal isotopic cross-talk between the analyte and internal standard channels during multiple reaction monitoring (MRM), which is critical for accurate quantification.

Stable Isotope-Labeled Internal Standard Isotopic Purity LC-MS Bioanalysis

Mass Spectrometric Differentiation: +4 Da Mass Shift of N-Acetyl Desethyl Chloroquine-d4 Relative to Unlabeled N-Acetyl Desethylchloroquine

N-Acetyl Desethyl Chloroquine-d4 possesses a monoisotopic mass of 337.1859 Da and a molecular weight of 337.88 g/mol due to the incorporation of four deuterium atoms on the pentyl carbon chain [1]. This +4 Da mass shift relative to unlabeled N-acetyl desethylchloroquine (theoretical MW ~333.88 g/mol) allows for unambiguous mass spectrometric discrimination between the analyte and its internal standard. In an LC-MS/MS multiple reaction monitoring (MRM) assay, the precursor ion of the deuterated standard is detected at a distinct m/z ratio, ensuring zero signal cross-contamination between analyte and internal standard channels.

Mass Spectrometry Isotope Dilution MRM

Role as a Minor Metabolite Internal Standard: N-Acetyl Desethyl Chloroquine-d4 for Quantification of the Low-Abundance N-Acetyl Metabolite Pathway vs. Major Metabolite Standards (Desethylchloroquine-d4)

N-Acetyl Desethylchloroquine is a minor metabolite of chloroquine, formed via acetylation of the major desethylchloroquine metabolite [1]. In contrast, desethylchloroquine is the major active metabolite, produced by stereoselective N-dealkylation with 81.5% enantiomeric purity for the (S)-(+)-form [1]. Desethylchloroquine-d4 (or -d5) is commercially available as a deuterated internal standard for quantifying the major metabolite . N-Acetyl Desethyl Chloroquine-d4, therefore, serves a distinct and non-interchangeable role as the SIL-IS specifically for the minor N-acetylated metabolite. Using the major metabolite's internal standard (e.g., desethylchloroquine-d4) to quantify the minor N-acetyl metabolite would introduce significant quantitative bias due to differences in retention time, ionization efficiency, and matrix effect compensation.

Drug Metabolism Pharmacokinetics Metabolite Profiling

SIL-IS Performance Advantage: Isotope Dilution Accuracy and Precision vs. Structural Analog Internal Standards in Chloroquine Metabolite LC-MS Assays

Bioanalytical LC-MS/MS methods for chloroquine and its metabolites that employ stable isotope-labeled internal standards (SIL-IS) achieve inter-batch accuracies ranging from 90.2% to 109.8% and intra- and inter-batch precisions (relative standard deviation, RSD) of ≤15.0%, meeting regulatory acceptance criteria [1]. In a validated high-sensitivity method for chloroquine and desethylchloroquine in blood matrices, intra- and inter-batch precisions were <15% using isotope-labeled internal standards [2]. The use of a SIL-IS like N-Acetyl Desethyl Chloroquine-d4 compensates for matrix effects, ion suppression, and variability in sample preparation that structural analog internal standards cannot adequately correct, as the deuterated IS co-elutes with and exhibits nearly identical ionization behavior to the target analyte.

Bioanalytical Method Validation Isotope Dilution Matrix Effect

Storage Stability: Extended Stability of Deuterated N-Acetyl Desethyl Chloroquine-d4 at -20°C vs. Unlabeled Metabolite

The incorporation of deuterium atoms enhances the metabolic and chemical stability of N-Acetyl Desethyl Chloroquine-d4 compared to its unlabeled counterpart . Vendor specifications recommend storage at -20°C, and the compound is stable for extended periods under these conditions [1]. This stability is critical for its use as a reference standard and internal standard in long-term pharmacokinetic studies and method validation experiments. While quantitative comparative stability data for this specific compound are not publicly available in peer-reviewed literature, the class-level stability advantage of deuterated over unlabeled analogs is well-established and supports the compound's suitability for procurement as a long-term analytical standard.

Chemical Stability Long-Term Storage Reference Standard

Best Research and Industrial Application Scenarios for N-Acetyl Desethyl Chloroquine-d4


Quantitative LC-MS/MS Analysis of the Minor Metabolite N-Acetyl Desethylchloroquine in Human Plasma and Urine

Use N-Acetyl Desethyl Chloroquine-d4 as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the accurate quantification of the minor metabolite N-acetyl desethylchloroquine in biological fluids such as human plasma and urine [1]. This application is supported by the compound's high isotopic purity (≥99% deuterated forms) and +4 Da mass shift, which enable reliable isotope dilution quantitation . This is critical for comprehensive pharmacokinetic profiling of chloroquine, including the assessment of minor metabolic pathways, and for studies investigating the role of N-acetylated metabolites in drug efficacy or toxicity.

Accurate Pharmacokinetic and Drug Metabolism Studies of Chloroquine in Preclinical and Clinical Research

Incorporate N-Acetyl Desethyl Chloroquine-d4 as an internal standard in bioanalytical methods supporting pharmacokinetic (PK) studies, therapeutic drug monitoring, and drug-drug interaction investigations involving chloroquine and its metabolites [1]. The use of this SIL-IS is essential to correct for matrix effects and sample preparation variability, thereby ensuring the accuracy and precision required for regulatory submission [2]. This application is particularly relevant for studies requiring quantification of the minor N-acetyl desethylchloroquine metabolite, which may be overlooked when using only major metabolite standards.

Forensic Toxicology and Clinical Therapeutic Drug Monitoring (TDM) of Chloroquine and Its Metabolites

Employ N-Acetyl Desethyl Chloroquine-d4 as a reference internal standard in LC-MS/MS assays for the confirmation and quantification of N-acetyl desethylchloroquine in forensic toxicology casework or clinical therapeutic drug monitoring (TDM) [1]. The compound's stability and isotopic purity ensure consistent performance and reliable quantification in complex biological matrices such as whole blood, plasma, serum, and urine. The use of a dedicated SIL-IS for the minor metabolite provides enhanced specificity and confidence in results compared to using a less well-matched internal standard.

Method Development and Validation for Bioanalytical Laboratories Developing Chloroquine Metabolite Assays

Utilize N-Acetyl Desethyl Chloroquine-d4 as a key component in the development and validation of new LC-MS/MS methods for the simultaneous quantification of chloroquine and its full panel of metabolites, including the minor N-acetyl desethylchloroquine [1]. The compound's well-defined mass shift and isotopic purity facilitate straightforward method optimization and validation, including assessments of matrix effects, recovery, and stability. This application is directly supported by the class-level performance data of SIL-IS in chloroquine assays, demonstrating accuracy (90.2–109.8%) and precision (≤15% RSD) [2].

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